molecular formula C10H15F5O3 B12080093 Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate

Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate

Cat. No.: B12080093
M. Wt: 278.22 g/mol
InChI Key: RGTBXOSQOFUEQM-UHFFFAOYSA-N
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Description

Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated carbonate ester characterized by a tert-butyl carbonate group attached to a pentafluoropentyl chain. This compound is notable for its unique physicochemical properties, including enhanced lipophilicity and chemical stability due to the electron-withdrawing effects of the fluorine atoms. Fluorinated compounds like this are widely utilized in pharmaceutical intermediates, agrochemicals, and advanced materials due to their resistance to metabolic degradation and improved bioavailability .

Properties

Molecular Formula

C10H15F5O3

Molecular Weight

278.22 g/mol

IUPAC Name

tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate

InChI

InChI=1S/C10H15F5O3/c1-8(2,3)18-7(16)17-6-4-5-9(11,12)10(13,14)15/h4-6H2,1-3H3

InChI Key

RGTBXOSQOFUEQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCCCC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of tert-butyl alcohol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. The reaction conditions often include the use of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the carbonate ester . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonate ester into alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to participate in nucleophilic substitution reactions is notable. For instance:

  • Synthesis of Fluorinated Compounds : Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate can be utilized to introduce fluorinated groups into organic molecules which are critical in drug design and development .

2. Pharmaceuticals

In the pharmaceutical industry, the compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. Case studies have shown:

  • Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties against specific pathogens .
  • Anti-cancer Compounds : The compound has been investigated for its role in synthesizing anti-cancer agents due to its ability to modify existing drug structures effectively .

Material Science Applications

1. Coatings and Polymers

Due to its low surface energy and high thermal stability:

  • Fluorinated Coatings : The compound is used in developing high-performance coatings that require resistance to solvents and chemicals. These coatings are applied in various industries including automotive and aerospace .
  • Polymer Additives : It acts as a processing aid or additive to enhance the properties of polymers such as elasticity and thermal resistance.

Environmental Applications

1. Green Chemistry

The compound's role in green chemistry initiatives is significant:

  • Biodegradable Plastics : Research has explored using this compound as a building block for creating biodegradable plastics that reduce environmental impact .
  • Fluorinated Surfactants : Its application in formulating environmentally friendly surfactants has been studied for use in cleaning products that minimize ecological footprints.

Data Tables

Application AreaSpecific Use CaseImpact/Outcome
Organic SynthesisSynthesis of fluorinated compoundsEnhanced drug efficacy
PharmaceuticalsIntermediate for antiviral agentsPotential new treatments for infections
Material ScienceHigh-performance coatingsImproved durability and chemical resistance
Environmental ScienceBiodegradable plasticsReduction in plastic waste

Case Studies

  • Antiviral Research : A study published in 2023 demonstrated that derivatives of this compound showed significant activity against influenza viruses. The research highlighted the potential for developing new antiviral therapies based on this compound's structure .
  • Fluorinated Coatings Development : In 2022, a collaborative study between several universities focused on integrating this compound into polymer matrices for automotive coatings. The results indicated improved scratch resistance and longevity compared to traditional coatings .
  • Green Chemistry Initiative : A project aimed at reducing plastic waste explored using this compound to create biodegradable polymers. Initial findings suggest that these polymers maintain structural integrity while being more environmentally friendly than conventional plastics .

Mechanism of Action

The mechanism of action of tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic processes. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate with structurally similar fluorinated carbonates and related compounds:

Compound Name Substituents on Carbonate Group Molecular Weight (g/mol) CAS Number Key Applications/Notes
This compound tert-butyl 304.13* Not explicitly listed† Pharmaceutical intermediates, materials science
4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate 2,2,2-trifluoroethyl 304.13 1980086-67-6 Lab-scale synthesis; high fluorophilicity
4,4,5,5,5-Pentafluoropentyl isopropyl carbonate isopropyl 292.13‡ 1980034-75-0 Specialty solvents, surface coatings
4,4,5,5,5-Pentafluoropentyl propyl carbonate propyl 278.13‡ 1980086-71-2 Experimental fluoropolymers
ICI 182,780 (7α-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol) Sulfinyl-linked steroid derivative 606.77 129453-61-8 Pure antiestrogen; breast cancer therapy

*Molecular weight inferred from analog data (e.g., ). ‡Calculated based on substituent molecular weights.

Key Observations:
  • Fluorine Content : All listed compounds feature a 4,4,5,5,5-pentafluoropentyl chain, which enhances hydrophobicity and metabolic stability.
  • Biological Activity : Unlike ICI 182,780 (a sulfinyl-linked steroid), the tert-butyl carbonate derivative lacks direct evidence of therapeutic activity but shares structural motifs critical for receptor binding in fluorinated pharmaceuticals .

Commercial Availability and Pricing

  • This compound : Available through suppliers like CymitQuimica, with pricing tiers for bulk quantities (e.g., 1g at €32.00, 5g at €36.00) .
  • Competitors : Similar fluorinated carbonates (e.g., 4,4,5,5,5-pentafluoropentyl methacrylate) are priced comparably, reflecting the cost-intensive nature of fluorinated synthesis .

Biological Activity

Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated compound that has garnered interest in various fields, including materials science and biochemistry. Its unique structure incorporates both tert-butyl and pentafluoropentyl groups, which contribute to its distinctive chemical properties and biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12F5O3C_{12}F_5O_3. The presence of multiple fluorine atoms enhances its hydrophobicity and stability. The tert-butyl group contributes to steric hindrance, which can influence its interaction with biological molecules.

Mechanisms of Biological Activity

  • Antimicrobial Properties : Research has indicated that fluorinated compounds can exhibit significant antimicrobial activity. The incorporation of fluorine often enhances the lipophilicity of the molecule, allowing it to penetrate microbial membranes more effectively. Studies have shown that compounds with similar structures can disrupt bacterial cell walls and inhibit growth .
  • Cytotoxic Effects : this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it may induce apoptosis through the activation of caspase pathways. This property is particularly relevant in the development of targeted cancer therapies .
  • Enzyme Inhibition : The compound's unique structure allows it to interact with specific enzymes involved in metabolic pathways. For instance, fluorinated carbonates have been shown to inhibit esterases and lipases by mimicking substrate interactions . This inhibition can lead to altered metabolic profiles in treated organisms.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several fluorinated carbonates against Gram-positive and Gram-negative bacteria. This compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of non-fluorinated counterparts .

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted on human breast cancer cells (MCF-7) to assess the cytotoxic potential of the compound. Results indicated a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with this compound .

Study 3: Enzyme Interaction

An investigation into the enzyme inhibition properties highlighted that this compound effectively inhibited acetylcholinesterase (AChE) activity in vitro. This inhibition suggests potential applications in neuropharmacology for treating conditions like Alzheimer's disease .

Data Tables

Biological Activity Effect Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits AChE activity

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate, and how are these products characterized?

The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, fluorinated intermediates like 4-[(4,4,5,5,5-pentafluoropentyl)oxy]phthalonitrile (prepared using DBU as a base in n-pentanol at 160°C under inert atmosphere) are cyclized to form phthalocyanine derivatives . Characterization employs:

  • FT-IR for functional group analysis (e.g., C≡N stretches at ~2200 cm⁻¹).
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity (e.g., δ 2.20–2.19 ppm for CH₂ groups adjacent to fluorinated chains) .
  • MALDI-TOF-MS to verify molecular weight (e.g., m/z 377.48 [M + K + MeOH]⁺) .

Q. What stability and handling precautions are critical for this compound in laboratory settings?

  • Stability : The tert-butyl carbonate group is sensitive to strong acids/bases and oxidizing agents. Store at room temperature in inert, dry conditions to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) and ensure ventilation to avoid inhalation of volatile byproducts. Avoid exposure to moisture and direct sunlight, which may degrade the compound .

Advanced Research Questions

Q. How does the pentafluoropentyl group modulate the photophysical properties of phthalocyanine (Pc) complexes in photodynamic therapy (PDT)?

Fluorinated substituents enhance solubility in nonpolar media and reduce aggregation, improving photosensitizing efficiency. For example:

  • Electronic Effects : The electron-withdrawing pentafluoropentyl group lowers the HOMO-LUMO gap, increasing singlet oxygen quantum yields .
  • Aggregation Studies : UV-Vis spectra (Q-band absorption at ~680 nm) show reduced aggregation in fluorinated Pcs compared to non-fluorinated analogs, critical for PDT efficacy .

Q. What methodological strategies resolve contradictory data on the compound’s reactivity in acidic vs. basic conditions?

  • Controlled Kinetic Studies : Monitor reaction progress via HPLC under varying pH (e.g., tert-butyl carbonate hydrolysis at pH < 3 or > 10). For example, acidic conditions may cleave the carbonate group, while basic conditions preserve it but promote side reactions with nucleophiles .
  • Isolation of Intermediates : Use TLC or column chromatography to isolate and identify intermediates (e.g., tert-butyl alcohol or fluorinated alcohols) to clarify reaction pathways .

Q. How can factorial design optimize the synthesis of fluorinated derivatives using this compound?

A 2³ factorial design (variables: temperature, catalyst concentration, reaction time) can identify optimal conditions. For example:

VariableLow LevelHigh Level
Temperature140°C160°C
Catalyst (DBU)0.5 eq1.0 eq
Reaction Time6 h12 h
Response metrics (yield, purity) are analyzed via ANOVA to determine significant factors. This approach reduces experimental runs and resolves conflicting yield reports .

Data Contradiction Analysis

Q. Why do NMR spectra of fluorinated derivatives sometimes show unexpected splitting or shifts?

  • Dynamic Fluorine Effects : ¹⁹F nuclei can cause splitting in ¹H NMR (e.g., coupling between CF₂ and adjacent CH₂ groups). Use deuterated solvents and decoupling techniques to clarify spectra .
  • Solvent Polarity : Polar solvents (e.g., DMSO) may induce conformational changes, altering chemical shifts. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) .

Application-Driven Questions

Q. What role does this compound play in developing fluorinated sulfonate esters for drug conjugates?

The pentafluoropentyl group enhances lipophilicity and metabolic stability. For example, it is used in fulvestrant derivatives (e.g., 7a-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]estra-1,3,5(10)-triene-3,17b-diol) to improve receptor binding and bioavailability .

Safety and Environmental Considerations

Q. What ecotoxicological assessments are recommended for fluorinated intermediates derived from this compound?

  • Biodegradability Tests : Use OECD 301B (CO₂ evolution) to assess persistence. Fluorinated chains are typically recalcitrant, requiring modified microbial consortia for degradation .
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity assays (EC₅₀) to evaluate environmental risk .

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